molecular formula C17H17Na2O7P B1194451 M410

M410

Cat. No. B1194451
M. Wt: 410.27
InChI Key: IITOLTJSTUDQOB-WNCVTPEDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

M410 is a vascular disrupting agent, which showed potent cytotoxic activity toward proliferating tumor cells and exhibited a similar cytotoxicity against multi-drug resistant (MDR) tumor cells. M410 inhibited bovine brain tubulin polymerization in a way similar to that of colchicine. In proliferating human umbilical vein endothelial cells (HUVECs), 20 nM of M410 induced cellular tubulin depolymerization within 4 h, which led to M phase arrest. M410 is a potent microtubule inhibitor that is cytotoxic, angiogenesis inhibiting and vascular targeting.

Scientific Research Applications

Environmental Applications

M410, as part of the M41S and SBA-n families of silica-based mesoporous materials, has significant environmental applications. Its unique textural and structural features make it suitable for catalysis, adsorption, and separation of target molecules. Specifically, these mesoporous arrays are strategically used in environmental approaches due to their enhanced adsorptive, catalytic, and separation properties, contributing to environmental remediation and sustainable synthesis processes (Costa et al., 2021).

Material Characterization and Microscopy

The study of porous materials, such as those in the M41S family, has been greatly aided by modern microscopy methods. These methods provide a deeper understanding of multi-component, hierarchical, or composite materials. M41S materials, including MCM-41 and MCM-48, are significant in this regard due to their varied porosity and structural complexity, presenting new challenges and opportunities in material characterization (Anderson et al., 2004).

Water Treatment Processes

In water treatment processes, M41S materials, specifically mesoporous silicates and aluminosilicates, are used as alternative adsorbents and potential catalysts for catalytic ozonation. Their high BET surface areas and well-defined pore sizes make them effective for adsorbing compounds like cyanuric acid and p-chlorophenol, significantly improving water treatment efficiency (Cooper & Burch, 1999).

Nanotechnology and Fabrication

M41S materials are also crucial in nanotechnology and fabrication. Their synthesis, characterization, and potential applications in mesoporous ranges have been extensively studied. These materials, with large surface areas and narrow pore size distributions, are used in various applications, including catalysis, electronics, and advanced material development (Oye et al., 2001).

properties

Product Name

M410

Molecular Formula

C17H17Na2O7P

Molecular Weight

410.27

IUPAC Name

sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate

InChI

InChI=1S/C17H19O7P.2Na/c1-21-14-8-13(9-15(11-14)22-2)5-4-12-6-7-16(23-3)17(10-12)24-25(18,19)20;;/h4-11H,1-3H3,(H2,18,19,20);;/q;2*+1/p-2/b5-4-;;

InChI Key

IITOLTJSTUDQOB-WNCVTPEDSA-L

SMILES

O=P([O-])([O-])OC1=CC(/C=C\C2=CC(OC)=CC(OC)=C2)=CC=C1OC.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in water, Soluble in DMSO.

storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

synonyms

M410;  M-410;  M 410.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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